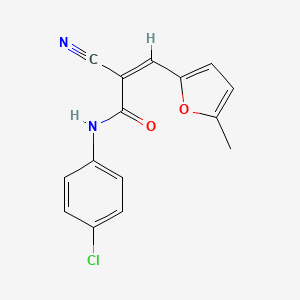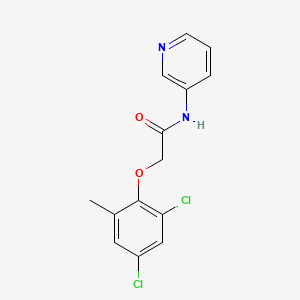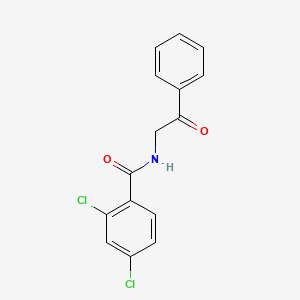![molecular formula C13H21N5O2S B5638265 5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)
5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the [1,2,4]triazolo[1,5-a]pyrimidine core involves multiple steps, starting from basic ketosulfonamides or aminoazoles, leading to the formation of target compounds through reactions with aldehydes, sulfonamides, or other reagents in specific conditions. For example, derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides are synthesized using β-ketosulfonamides, which are prepared from 1-(methylsulfonyl)piperidine, and then reacted with aromatic aldehydes and 3-amino-1,2,4-triazole in DMF to form target compounds (Chemistry of Heterocyclic Compounds, 2015).
Molecular Structure Analysis
The molecular structure of these compounds, as determined by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, reveals a complex architecture that is central to their chemical reactivity and potential biological activity. For example, the structure of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines showcases the intricate arrangement of atoms and functional groups, which are crucial for their subsequent chemical behavior (Synthetic Communications, 2020).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, leading to a wide range of derivatives with diverse properties. For instance, the nucleophilic substitution reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives can result in the formation of compounds with different substituents, significantly altering their chemical properties and potential applications (Chemical & Pharmaceutical Bulletin, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and substituents. Detailed crystallographic studies can reveal the arrangement of molecules in the solid state, highlighting the impact of hydrogen bonding, π-π stacking interactions, and other intermolecular forces on the compound's stability and physical characteristics (Acta crystallographica. Section C, Crystal structure communications, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the behavior of these compounds under various conditions. Studies on the reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives towards different reagents provide insight into their potential for further chemical modifications and applications in synthesis and other areas of chemistry (Russian Journal of Applied Chemistry, 2007).
Direcciones Futuras
The future directions for research on 1,2,4-triazole-containing compounds, like the given compound, include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, the design of energetic compounds based on [1,2,4]triazolo[1,5-a][1,3,5]triazine fused backbone by introducing functional groups into the molecular scaffold is another area of future research .
Propiedades
IUPAC Name |
5,6,7-trimethyl-N-(3-methylbutyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-8(2)6-7-14-21(19,20)13-16-12-15-10(4)9(3)11(5)18(12)17-13/h8,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMIWXIMRVPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)NCCC(C)C)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethyl-N-(3-methylbutyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)
![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)

![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)

![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)

![1-methyl-4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5638253.png)
![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)


